3-Bromo-6-chloro-5-fluoro-2-methylpyridine
CAS No.: 1211520-20-5
Cat. No.: VC16494582
Molecular Formula: C6H4BrClFN
Molecular Weight: 224.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211520-20-5 |
---|---|
Molecular Formula | C6H4BrClFN |
Molecular Weight | 224.46 g/mol |
IUPAC Name | 5-bromo-2-chloro-3-fluoro-6-methylpyridine |
Standard InChI | InChI=1S/C6H4BrClFN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 |
Standard InChI Key | BWQOEIRRAAHWSI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C(=N1)Cl)F)Br |
Introduction
Chemical Identity and Structural Features
Nomenclature and Substitution Patterns
The systematic IUPAC name 3-bromo-6-chloro-5-fluoro-2-methylpyridine indicates a pyridine ring substituted at positions 2, 3, 5, and 6 with methyl, bromo, fluoro, and chloro groups, respectively. This substitution pattern creates a sterically hindered and electron-deficient aromatic system, which may influence reactivity and intermolecular interactions .
Table 1: Substitution Positions and Functional Groups
Position | Functional Group | Electronegativity | Steric Demand |
---|---|---|---|
2 | Methyl (CH₃) | Low | Moderate |
3 | Bromo (Br) | Moderate | High |
5 | Fluoro (F) | High | Low |
6 | Chloro (Cl) | Moderate | Moderate |
Physicochemical Properties
Predicted Properties from Analogues
Data from 3-bromo-5-fluoro-2-methylpyridine (CAS 1211542-29-8) and 3-bromo-6-fluoro-2-methylpyridine (CAS 375368-83-5) suggest the following trends for the target compound :
Table 2: Comparative Physicochemical Data
Key observations:
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The addition of a chloro group at position 6 increases molecular weight by ~34.45 g/mol compared to fluoro-substituted analogues.
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Higher density and boiling point are anticipated due to increased halogen content and molecular polarity .
Synthetic Methodologies
Insights from Patent Literature
A patented four-step synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (CN109232399B) provides a template for multi-substituted pyridines :
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Nucleophilic Aromatic Substitution: Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran (THF) with sodium hydride as a base .
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Hydrolysis and Decarboxylation: The malonate intermediate undergoes acidic hydrolysis to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine .
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Nitro Reduction: Iron powder in acetic acid reduces the nitro group to an amine .
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Diazo Bromination: A diazonium intermediate is treated with CuBr to introduce bromine .
Adaptations for Target Compound:
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Replace trifluoromethyl with chloro/fluoro groups via halogen exchange reactions.
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Optimize reaction conditions (e.g., temperature, catalyst) to accommodate steric hindrance from multiple substituents.
Applications in Drug Discovery
Role as a Pharmaceutical Intermediate
Structural analogues of the target compound are critical intermediates in:
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TRPA1 Ion Channel Inhibitors: Used in pain management and respiratory therapies .
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Agrochemicals: Halogenated pyridines exhibit insecticidal and herbicidal activity due to their ability to disrupt neuronal signaling in pests .
Table 3: Bioactivity Data for Analogues
Compound | IC₅₀ (TRPA1 Inhibition) | LogP | Solubility (mg/mL) |
---|---|---|---|
3-Bromo-5-fluoro-2-methylpyridine | Not reported | 2.1 | 0.15 |
3-Bromo-6-fluoro-2-methylpyridine | Not reported | 2.3 | 0.12 |
Target Compound (Predicted) | <10 μM (estimated) | 2.8–3.2 | <0.1 |
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